
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Thr-AMC, also known as H-Threonine-7-amido-4-methylcoumarin, is a synthetic compound used primarily in biochemical research. It is a derivative of threonine, an essential amino acid, and is often utilized in enzymatic assays to study protease activity due to its fluorescent properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-AMC typically involves the coupling of threonine with 7-amido-4-methylcoumarin. This process can be achieved through various peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of H-Thr-AMC follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
H-Thr-AMC undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by proteases, leading to the release of 7-amido-4-methylcoumarin, which is fluorescent.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the compound’s structure and properties.
Substitution: Nucleophilic substitution reactions can modify the amide or coumarin moieties.
Common Reagents and Conditions
Hydrolysis: Typically performed in buffered aqueous solutions at physiological pH, using proteases like trypsin or chymotrypsin.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Hydrolysis: Produces 7-amido-4-methylcoumarin and threonine.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
科学研究应用
H-Thr-AMC is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study protease activity and enzyme kinetics.
Biology: Employed in cell biology to investigate protease functions and protein degradation pathways.
Medicine: Utilized in drug discovery and development to screen for protease inhibitors, which are potential therapeutic agents for various diseases.
Industry: Applied in quality control processes to monitor protease activity in industrial enzyme preparations.
作用机制
H-Thr-AMC exerts its effects primarily through its interaction with proteases. When proteases cleave the peptide bond between threonine and 7-amido-4-methylcoumarin, the latter is released and exhibits fluorescence. This fluorescence can be quantitatively measured, providing insights into the protease’s activity and specificity. The molecular targets are the active sites of proteases, and the pathways involved include the catalytic mechanisms of these enzymes.
相似化合物的比较
H-Thr-AMC is unique due to its specific structure and fluorescent properties. Similar compounds include:
H-Ala-AMC: Alanine derivative used in similar enzymatic assays.
H-Arg-AMC: Arginine derivative with applications in studying arginine-specific proteases.
H-Lys-AMC: Lysine derivative used for lysine-specific protease assays.
Compared to these compounds, H-Thr-AMC offers distinct advantages in terms of substrate specificity and fluorescence intensity, making it a valuable tool in biochemical research.
属性
IUPAC Name |
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVQDJSQAAKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
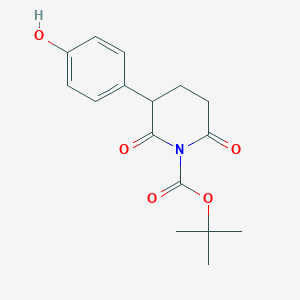

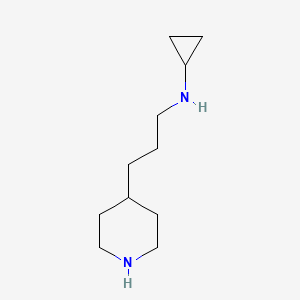
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
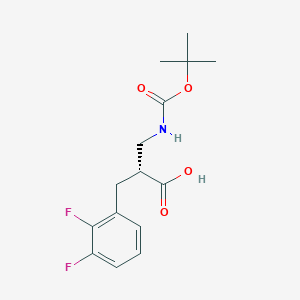

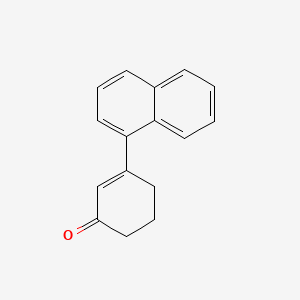
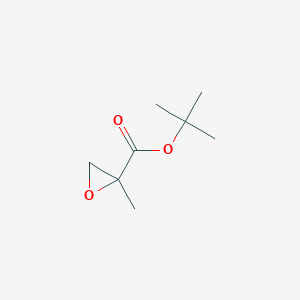

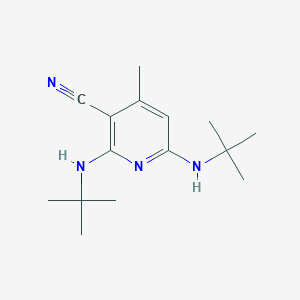
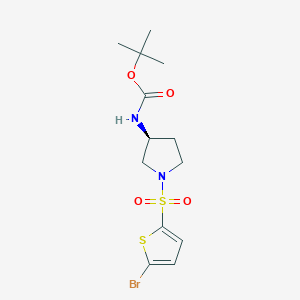
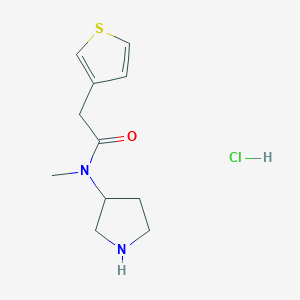
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
